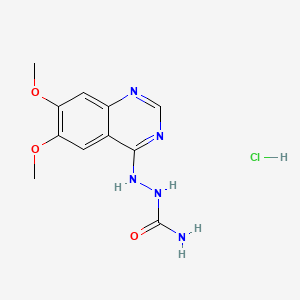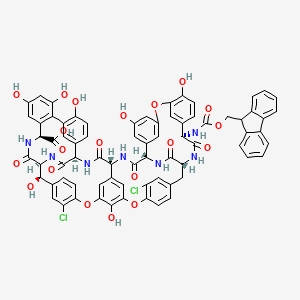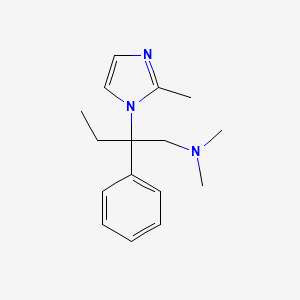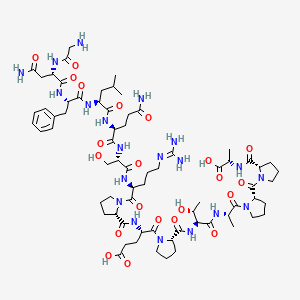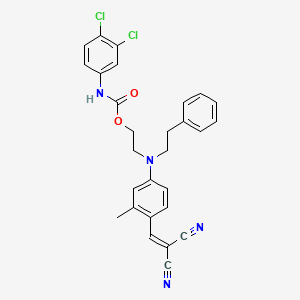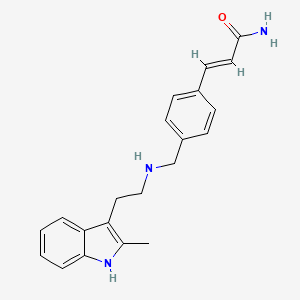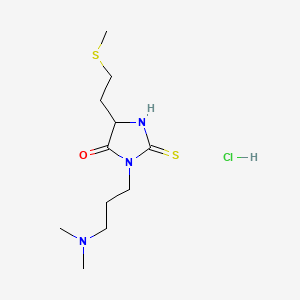
3-(3-(Dimethylamino)propyl)-5-(2-(methylthio)ethyl)-2-thiohydantoin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(Dimethylamino)propyl)-5-(2-(methylthio)ethyl)-2-thiohydantoin hydrochloride is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a methylthioethyl group, and a thiohydantoin core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-5-(2-(methylthio)ethyl)-2-thiohydantoin hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with 2-(methylthio)ethyl isothiocyanate to form the intermediate product. This intermediate is then cyclized to form the thiohydantoin core. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The purification process may include recrystallization and chromatography techniques.
化学反応の分析
Types of Reactions
3-(3-(Dimethylamino)propyl)-5-(2-(methylthio)ethyl)-2-thiohydantoin hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiohydantoin core can be reduced to form corresponding hydantoins.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydantoins.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(3-(Dimethylamino)propyl)-5-(2-(methylthio)ethyl)-2-thiohydantoin hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
類似化合物との比較
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl): A water-soluble carbodiimide used in peptide synthesis and protein crosslinking.
Dimethylaminopropyl-Dimethyl Indium: Another compound with a dimethylamino group, used in various chemical reactions.
Uniqueness
3-(3-(Dimethylamino)propyl)-5-(2-(methylthio)ethyl)-2-thiohydantoin hydrochloride is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to form stable hydrochloride salts enhances its solubility and usability in aqueous environments, making it suitable for a wide range of scientific and industrial applications.
特性
| 86503-31-3 | |
分子式 |
C11H22ClN3OS2 |
分子量 |
311.9 g/mol |
IUPAC名 |
3-[3-(dimethylamino)propyl]-5-(2-methylsulfanylethyl)-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C11H21N3OS2.ClH/c1-13(2)6-4-7-14-10(15)9(5-8-17-3)12-11(14)16;/h9H,4-8H2,1-3H3,(H,12,16);1H |
InChIキー |
CNZVQTKGEMAWJY-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C(=O)C(NC1=S)CCSC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12778742.png)


